molecular formula C10H12Cl2O2 B14591832 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one CAS No. 61306-40-9

2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one

Cat. No.: B14591832
CAS No.: 61306-40-9
M. Wt: 235.10 g/mol
InChI Key: MVIRHZULNKRLAF-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with chlorine, methoxy, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an acyl group is introduced to an aromatic ring using a Lewis acid catalyst such as aluminum chloride. This is followed by a series of substitution reactions to introduce the chlorine and methoxy groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexadienones, cyclohexadienols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-methoxyphenol
  • 2,6-Dichloro-4-methoxybenzaldehyde
  • 2,6-Dichloro-4-methoxybenzoic acid

Uniqueness

Compared to these similar compounds, 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one is unique due to its cyclohexadienone structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61306-40-9

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

2,6-dichloro-4-methoxy-4-propan-2-ylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H12Cl2O2/c1-6(2)10(14-3)4-7(11)9(13)8(12)5-10/h4-6H,1-3H3

InChI Key

MVIRHZULNKRLAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C=C(C(=O)C(=C1)Cl)Cl)OC

Origin of Product

United States

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